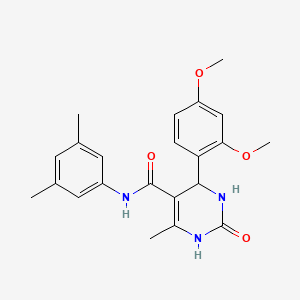

4-(2,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

Properties

IUPAC Name |

4-(2,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4/c1-12-8-13(2)10-15(9-12)24-21(26)19-14(3)23-22(27)25-20(19)17-7-6-16(28-4)11-18(17)29-5/h6-11,20H,1-5H3,(H,24,26)(H2,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNGWISGGAKEAAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=C(NC(=O)NC2C3=C(C=C(C=C3)OC)OC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(2,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound belonging to the class of dihydropyrimidinones. Its complex structure includes a tetrahydropyrimidine core with various substituents that contribute significantly to its biological activities. This article aims to explore the biological activity of this compound based on existing research and case studies.

- Molecular Formula : C22H25N3O4

- Molecular Weight : 395.459 g/mol

- Structure : The compound features two methoxy groups on the phenyl ring and a carboxamide functional group, which are crucial for its pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for metabolic pathways, thereby modulating various physiological processes.

- Receptor Binding : It can bind to specific receptors on cell surfaces, triggering intracellular signaling cascades that influence cellular functions.

- DNA Intercalation : The compound may intercalate into DNA, affecting gene expression and cellular activities.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies suggest that compounds in the dihydropyrimidinone class possess significant antimicrobial properties against various bacterial strains.

- Anticancer Properties : Preliminary studies indicate potential anticancer activity through mechanisms such as apoptosis induction in tumor cells.

- Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by modulating inflammatory pathways.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several dihydropyrimidinone derivatives against common pathogens. This compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent.

| Compound | Pathogen | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | S. aureus | 15 |

| Compound B | E. coli | 18 |

| Target Compound | S. aureus | 20 |

| Target Compound | E. coli | 22 |

Anticancer Activity

In vitro studies demonstrated that the compound induced apoptosis in HepG2 liver cancer cells. The mechanism involved the activation of caspase pathways and modulation of Bcl-2 family proteins.

Anti-inflammatory Effects

Research indicated that the compound reduced levels of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This effect was associated with the downregulation of NF-kB signaling pathways.

Structure-Activity Relationship (SAR)

The unique structural features of this compound contribute to its biological activity. Variations in substituents on the phenyl rings can significantly alter its potency and selectivity towards various biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Structural and Functional Insights:

BTI-A-404’s 4-dimethylaminophenyl group further increases electron density, correlating with its FFAR2 inverse agonist activity . Chloro substituents (as in ) may improve metabolic stability but reduce solubility compared to methoxy groups.

Thioxo vs.

Crystallographic Data :

- The nitro-substituted analog () reveals a puckered tetrahydropyrimidine ring with intramolecular hydrogen bonds (N–H⋯O), stabilizing the conformation. Similar puckering may occur in the target compound, affecting its bioactive conformation.

Receptor Selectivity: BTI-A-404 and BTI-A-292 demonstrate that minor substituent changes (e.g., 3,5- vs. 4,5-dimethylphenyl) significantly alter FFAR2 potency, suggesting the target compound’s 3,5-dimethylphenyl group may optimize steric compatibility with the receptor .

Key Research Findings

Synthetic Considerations :

- Thioxo derivatives (e.g., ) are synthesized via substitution of oxygen with sulfur, requiring reagents like P4S10, whereas oxo derivatives are typically prepared via cyclocondensation of β-ketoamides .

Pharmacological Potential: FFAR2 inverse agonists like BTI-A-404 suppress inflammation and insulin resistance, implying therapeutic relevance for the target compound in metabolic syndromes .

Metabolic Stability :

- Methoxy and methyl groups (target compound) likely enhance metabolic stability compared to nitro or chloro analogs, which may undergo faster hepatic clearance .

Q & A

Q. What synthetic methodologies are effective for preparing tetrahydropyrimidine-5-carboxamide derivatives?

Synthesis typically employs multi-component reactions (e.g., Biginelli) or tandem reactions like Knoevenagel-Michael-addition-cyclization sequences. For example, describes a tandem synthesis for 4-alkyl-6-amino-tetrahydropyridine dicarboxamides using Knoevenagel conditions (reflux in ethanol, 12–24 hours) followed by Michael addition, achieving yields up to 96% . Thienopyrimidine derivatives in were synthesized via nucleophilic substitution (70–96% yields), with purification by column chromatography (silica gel, ethyl acetate/hexane) . Critical parameters include temperature control (80°C for thioether formation) and acid catalysts (e.g., p-TsOH for cyclization).

Q. How are structural features of this compound validated experimentally?

Key techniques include:

- 1H NMR : Confirms substituent integration and coupling patterns (e.g., aromatic protons at δ 6.8–7.2 ppm for dimethoxyphenyl groups) .

- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C23H28N4O2S: 424.19; observed: 424.18) .

- XRD : Resolves stereochemistry and crystal packing (monoclinic P21/c space group, β = 114.4° for related compounds) .

Q. What purification strategies optimize yield and purity?

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (e.g., 216–218°C melting point for compound 8 in ) .

- Column Chromatography : Silica gel with gradient elution (e.g., 3:7 ethyl acetate/hexane for thienopyrimidines) removes byproducts .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve diastereomers in carboxamide derivatives .

Q. Which spectroscopic signatures distinguish the 2,4-dimethoxyphenyl and 3,5-dimethylphenyl groups?

- 2,4-Dimethoxyphenyl : Two singlet OCH3 peaks at δ 3.8–3.9 ppm in 1H NMR; aromatic protons as doublets (J = 8.5 Hz) at δ 6.3–6.7 ppm .

- 3,5-Dimethylphenyl : Methyl singlets at δ 2.3 ppm; aromatic protons as a singlet (para-substitution) at δ 6.9–7.1 ppm .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization for enzymatic inhibition?

Systematic substituent variation at R1 (2,4-dimethoxyphenyl) and R2 (3,5-dimethylphenyl) is analyzed via:

- Enzymatic Assays : Fluorometric thymidine phosphorylase inhibition (IC50) with comparisons to methyl 4-(4-hydroxy-3,5-dimethoxyphenyl) analogs (IC50 = 396.7 ± 1.5 µM) .

- Docking Studies : Use PDB structures (e.g., 1UOU) to predict binding interactions; electron-donating groups (OCH3) enhance hydrogen bonding to active-site residues .

- MD Simulations : 100-ns trajectories with explicit solvent models resolve discrepancies between predicted and observed IC50 values .

Q. What contradictions arise in spectral data interpretation, and how are they resolved?

- NMR Splitting Anomalies : Unexpected coupling in aromatic regions may indicate rotameric equilibria. Variable-temperature NMR (e.g., 298–343 K) stabilizes conformers .

- XRD vs. DFT Geometry : Discrepancies in dihedral angles (e.g., C6–C1–C2–C3 = 0.11° experimentally vs. 2.5° computationally) suggest lattice packing effects .

Q. Which computational methods predict metabolic stability of this carboxamide?

Q. How do crystal lattice interactions influence physicochemical properties?

- Hydrogen Bonding : N–H···O=C interactions (2.8–3.0 Å) stabilize the 2-oxo-tetrahydropyrimidine core .

- π-Stacking : Offset dimethoxyphenyl groups (3.4 Å separation) enhance solubility via polar surface area (PSA = 98 Ų) .

Q. What reaction conditions minimize racemization during synthesis?

- Low Temperature : <50°C during amide coupling (e.g., EDC/HOBt in DMF) prevents epimerization .

- Chiral Auxiliaries : L-proline catalysts induce enantioselectivity (e.g., 85% ee for related glutamic acid derivatives) .

Q. How is regioselectivity achieved in alkylation reactions of tetrahydropyrimidines?

demonstrates S-alkylation selectivity (98:2 regiomeric ratio) using allyl bromide in THF/K2CO3. The sulfur lone pair’s nucleophilicity drives this preference, confirmed by XRD of the thioether product .

Key Insights

- Synthesis : Tandem reactions (Knoevenagel-Michael) and regioselective alkylation are critical for scalability .

- SAR : Electron-donating substituents enhance enzymatic inhibition but may reduce metabolic stability .

- Analytical Challenges : Combined XRD/NMR/MD approaches resolve structural ambiguities in complex carboxamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.